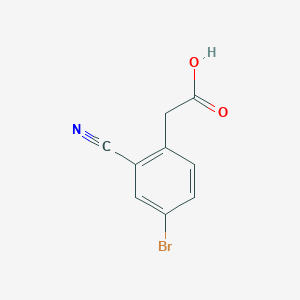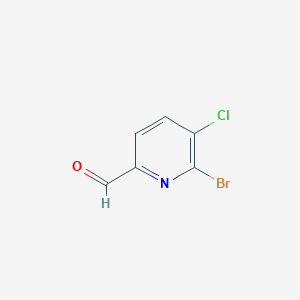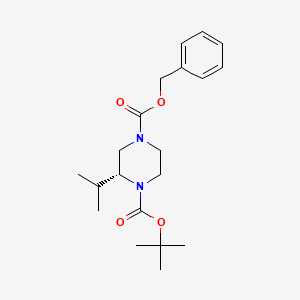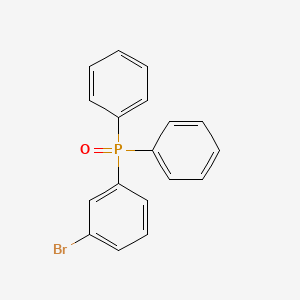
4-Bromo-3-cyanobenzene-1-sulfonyl chloride
概要
説明
4-Bromo-3-cyanobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H3BrClNO2S . It has a molecular weight of 280.53 .
Molecular Structure Analysis
The InChI code for 4-Bromo-3-cyanobenzene-1-sulfonyl chloride is 1S/C7H3BrClNO2S/c8-7-3-6 (13 (9,11)12)2-1-5 (7)4-10/h1-3H . This indicates the presence of a bromine atom, a sulfonyl chloride group, and a cyano group on the benzene ring.Physical And Chemical Properties Analysis
The predicted boiling point of 4-Bromo-3-cyanobenzene-1-sulfonyl chloride is 400.5±40.0 °C and its predicted density is 1.94±0.1 g/cm3 .科学的研究の応用
Chromogenic Reagent Synthesis :
- 4-Bromo-2-sulfo-benzenediazoaminoazobenzene (BSDAA), a chromogenic reagent, was synthesized using related compounds. This reagent is used for spectrophotometric determination of cadmium(II) in wastewater, showing its utility in environmental analysis (Meng Shuang, 2002).
Photoreduction Studies :
- The catalyzed photoreduction of 4-bromonitrobenzene in aqueous solutions, involving 4-Bromo-3-cyanobenzene-1-sulfonyl chloride, was studied, highlighting its role in chemical transformations and synthesis (G. G. Wubbels, E. J. Snyder, & E. Coughlin, 1988).
Radical Bromination :
- The solvent-dependent radical bromination of aromatic sulfonyl chlorides was explored, demonstrating the chemical versatility and reactivity of such compounds in organic synthesis (L. Quartara et al., 2006).
Polymer Synthesis :
- 4-Bromo-3-cyanobenzene-1-sulfonyl chloride was used in the preparation of polymers, such as polysulfones, by polycondensation. This highlights its importance in the field of polymer chemistry and materials science (Moriyuki Sato & M. Yokoyama, 1984).
Spectroscopic and Theoretical Studies :
- Vibrational spectroscopic studies, including HOMO, LUMO, NBO, and NLO properties of related sulfonyl chloride compounds, were conducted. These studies are crucial for understanding the electronic and molecular properties of such compounds (K. Nagarajan & V. Krishnakumar, 2018).
Synthesis and Conversion of Sulfonated Compounds :
- Research on the synthesis and conversion of substituted benzyl-p-tolyl sulfones to various chemical structures, using related sulfonyl chlorides, was carried out. This kind of research is pivotal for the development of new chemical entities (B. D. Lenihan & H. Shechter, 1999).
Antibacterial Properties :
- Studies have been conducted on the synthesis and antibacterial properties of compounds derived from 4-Bromo-3-cyanobenzene-1-sulfonyl chloride, indicating its potential application in developing new antibacterial agents (V. Toropin et al., 2017).
Safety and Hazards
特性
IUPAC Name |
4-bromo-3-cyanobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO2S/c8-7-2-1-6(13(9,11)12)3-5(7)4-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLJFSPMLDDGBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-cyanobenzene-1-sulfonyl chloride | |
CAS RN |
1261583-46-3 | |
| Record name | 4-bromo-3-cyanobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile](/img/structure/B1380452.png)


![[3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B1380457.png)
![4-[4-(3-Bromopropoxy)phenyl]benzonitrile](/img/structure/B1380460.png)







![Methyl 5-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1380471.png)
